6,3',4'-Trihydroxyflavone

Catalog No.
S3319786
CAS No.
263407-43-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,3',4'-Trihydroxyflavone

CAS Number

263407-43-8

Product Name

6,3',4'-Trihydroxyflavone

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-hydroxychromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-2-4-14-10(6-9)12(18)7-15(20-14)8-1-3-11(17)13(19)5-8/h1-7,16-17,19H

InChI Key

BYVNWEGWXASECK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O

6,3',4'-Trihydroxyflavone is a member of the flavonoid family, specifically classified as a trihydroxyflavone. Its chemical formula is C15H10O5, and it features hydroxyl groups at the 6, 3', and 4' positions of the flavone backbone. This compound is known for its potential health benefits and biological activities, making it a subject of interest in both medicinal chemistry and natural product research.

The mechanism of action for the various bioactivities of 6,3',4'-trihydroxyflavone is still under investigation. However, its structure suggests potential mechanisms for its properties. The hydroxyl groups might contribute to its antioxidant activity by scavenging free radicals, while their location on the molecule may influence its anti-inflammatory or anticancer effects []. Further research is needed to elucidate the specific mechanisms by which 6,3',4'-trihydroxyflavone exerts its biological effects.

Typical of flavonoids, including:

  • Oxidative Coupling: In alkaline conditions, it can participate in oxidative coupling reactions, leading to the formation of oligomers or dimers. For instance, molecular oxygen acts as a hydrogen atom acceptor during these reactions, facilitating the coupling of flavonoids without the need for additional catalysts .
  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization through electrophilic aromatic substitution or other hydroxylation reactions.

This compound exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress .
  • Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity: Some studies suggest that flavonoids like 6,3',4'-trihydroxyflavone possess antimicrobial effects against various pathogens .

Several synthesis methods have been developed for 6,3',4'-trihydroxyflavone:

  • Natural Extraction: It can be isolated from plants known to contain flavonoids, such as certain species of Citrus and Aesculus.
  • Chemical Synthesis: Synthetic approaches often involve starting from simpler flavonoid precursors through methods such as:
    • Alkaline Hydrolysis: Utilizing alkaline conditions to facilitate the addition of hydroxyl groups.
    • Oxidative Coupling Reactions: As mentioned earlier, using molecular oxygen under alkaline conditions to promote dimerization or oligomerization of flavonoids .

6,3',4'-Trihydroxyflavone has various applications:

  • Pharmaceuticals: Due to its antioxidant and neuroprotective activities, it is being explored for potential therapeutic applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Additives: As a natural antioxidant, it may be used in food preservation to enhance shelf life by preventing oxidative spoilage.

Interaction studies indicate that 6,3',4'-trihydroxyflavone can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways or inflammation.
  • Receptor Binding: Some studies suggest potential binding to neurotransmitter receptors, indicating possible effects on mood and cognition .

Several compounds share structural similarities with 6,3',4'-trihydroxyflavone. Here’s a comparison highlighting its uniqueness:

Compound NameHydroxyl Group PositionsNotable Activities
3,6,4'-Trihydroxyflavone3, 6, 4'Antioxidant properties
7,3',4'-Trihydroxyflavone7, 3', 4'Antimicrobial and anti-inflammatory
Apigenin (4',5,7-trihydroxyflavone)4', 5, 7Antidepressant effects
Luteolin (3',4',5-trihydroxyflavone)3', 4', 5Anti-inflammatory and anticancer

Uniqueness

6,3',4'-Trihydroxyflavone is distinct due to its specific arrangement of hydroxyl groups which contributes to its unique biological activities. Its positioning allows for different interactions compared to other trihydroxyflavones, potentially leading to varied therapeutic effects.

XLogP3

2.9

Wikipedia

6,3',4'-Trihydroxyflavone

Dates

Modify: 2023-08-19

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